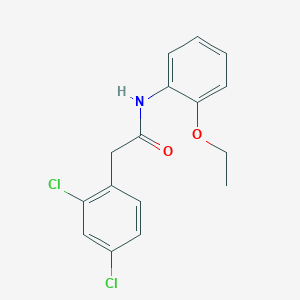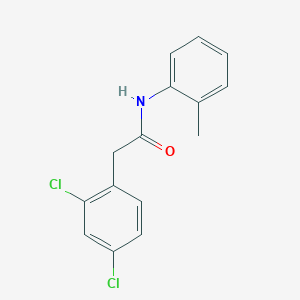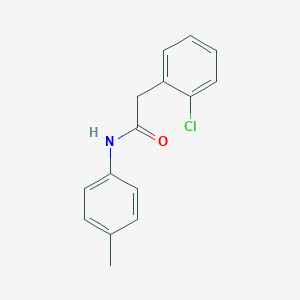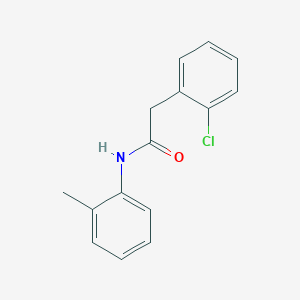
4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one, also known as Nifurtimox, is a heterocyclic compound that is used in the treatment of Chagas disease. This disease is caused by the Trypanosoma cruzi parasite, which is transmitted to humans by blood-sucking insects. Nifurtimox has been found to be effective in killing the parasite, and it is currently being used in several countries for the treatment of Chagas disease.
Wirkmechanismus
The mechanism of action of 4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one is not fully understood. It is believed that this compound works by generating free radicals, which in turn damage the DNA of the parasite. This damage leads to the death of the parasite.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the synthesis of DNA and RNA in the parasite. It has also been found to inhibit the activity of several enzymes in the parasite, including trypanothione reductase and superoxide dismutase. Additionally, this compound has been found to induce oxidative stress in the parasite.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one has several advantages for use in lab experiments. It is easy to synthesize and is readily available. It is also relatively inexpensive compared to other compounds used in the treatment of Chagas disease. However, this compound has some limitations. It has a narrow therapeutic window, meaning that the dosage must be carefully monitored to avoid toxicity. Additionally, this compound has been found to have some side effects, including nausea, vomiting, and headaches.
Zukünftige Richtungen
There are several future directions for research on 4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one. One area of research is the development of new formulations of this compound that are more effective and have fewer side effects. Another area of research is the development of new drugs that work in combination with this compound to improve its effectiveness. Additionally, research is needed to better understand the mechanism of action of this compound and to identify new targets for drug development. Finally, research is needed to develop new diagnostic tools for Chagas disease that can be used in resource-limited settings.
Synthesemethoden
The synthesis of 4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one involves the reaction of 4-chloroaniline with 2-methylphthalic anhydride in the presence of a catalyst such as aluminum chloride. The resulting product is then treated with nitric acid to form this compound. This synthesis method has been well established and is widely used in the production of this compound.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one has been extensively studied for its effectiveness in the treatment of Chagas disease. Several clinical trials have been conducted to evaluate its efficacy and safety. One study found that this compound was effective in reducing the parasitic load in patients with Chagas disease. Another study found that this compound was effective in preventing the transmission of the parasite from mother to child.
Eigenschaften
Molekularformel |
C15H11ClN2O |
|---|---|
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-2-methylphthalazin-1-one |
InChI |
InChI=1S/C15H11ClN2O/c1-18-15(19)13-5-3-2-4-12(13)14(17-18)10-6-8-11(16)9-7-10/h2-9H,1H3 |
InChI-Schlüssel |
CHPHKOURYSICHN-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-methylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B270177.png)
![4-{[2-(4-Morpholinyl)propyl]sulfonyl}phenylamine](/img/structure/B270178.png)



![Ethyl 3-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B270191.png)







